Des-Hexane Eliglustat

Pharmaceutical impurity profiling Reference standard characterization LC-MS method development

Des-Hexane Eliglustat (CAS 2219353‑50‑9), systematically named N‑((1R,2R)‑1‑(2,3‑dihydrobenzo[b][1,4]dioxin‑6‑yl)‑1‑hydroxy‑3‑(pyrrolidin‑1‑yl)propan‑2‑yl)acetamide, is a fully characterized chemical compound belonging to the Eliglustat impurity class. Also designated as Eliglustat N‑Acetyl Impurity or Eliglustat Impurity 14, it has molecular formula C₁₇H₂₄N₂O₄ and a molecular weight of 320.38–320.4 g/mol.

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
CAS No. 2219353-50-9
Cat. No. B6619556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes-Hexane Eliglustat
CAS2219353-50-9
Molecular FormulaC17H24N2O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O
InChIInChI=1S/C17H24N2O4/c1-12(20)18-14(11-19-6-2-3-7-19)17(21)13-4-5-15-16(10-13)23-9-8-22-15/h4-5,10,14,17,21H,2-3,6-9,11H2,1H3,(H,18,20)/t14-,17-/m1/s1
InChIKeyPDNNLYAJVVWYCL-RHSMWYFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des-Hexane Eliglustat (CAS 2219353-50-9): A Critical Reference Standard for Eliglustat Impurity Profiling and ANDA Submission


Des-Hexane Eliglustat (CAS 2219353‑50‑9), systematically named N‑((1R,2R)‑1‑(2,3‑dihydrobenzo[b][1,4]dioxin‑6‑yl)‑1‑hydroxy‑3‑(pyrrolidin‑1‑yl)propan‑2‑yl)acetamide, is a fully characterized chemical compound belonging to the Eliglustat impurity class [1]. Also designated as Eliglustat N‑Acetyl Impurity or Eliglustat Impurity 14, it has molecular formula C₁₇H₂₄N₂O₄ and a molecular weight of 320.38–320.4 g/mol . This compound is supplied with detailed characterization data compliant with ICH and pharmacopeial regulatory guidelines, and serves exclusively as a reference standard for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) filings related to the glucosylceramide synthase inhibitor Eliglustat (Cerdelga®) [2][3].

Why Des-Hexane Eliglustat Cannot Be Substituted by Other Eliglustat Impurity Standards in Regulated Analytical Workflows


Des-Hexane Eliglustat differs fundamentally from the Eliglustat active pharmaceutical ingredient (API) and from every other Eliglustat-related impurity by the identity of its N‑acyl side chain: it carries a two‑carbon acetyl group (acetamide) in place of the eight‑carbon octanoyl group (octanamide) present in Eliglustat, corresponding to a net loss of the hexane moiety (C₆H₁₂, ΔMW = 84.16 Da) [1][2]. This structural distinction translates into measurable differences in molecular weight, chromatographic retention, and mass spectrometric fragmentation that are essential for unambiguous peak identification in stability‑indicating HPLC and LC‑MS methods [3]. Because the ICH Q3A guideline requires identification and control of each individual impurity above the 0.10% threshold in new drug substances, substitution of this compound by a different impurity standard—such as Eliglustat N‑Oxide, the cis‑diastereomer, or the keto‑ene impurity—would lead to misidentification, inaccurate quantitation, and potential regulatory non‑compliance during ANDA review [4].

Quantitative Differentiation Evidence: Des-Hexane Eliglustat Versus Eliglustat API and Other Eliglustat Impurities


Molecular Weight Reduction of 84.16 Da Versus Eliglustat API Confirms Complete Absence of the Hexane Side Chain

Des-Hexane Eliglustat exhibits a molecular weight of 320.38 Da (C₁₇H₂₄N₂O₄), compared to 404.54 Da (C₂₃H₃₆N₂O₄) for the Eliglustat API. The net difference of 84.16 Da corresponds exactly to the loss of a hexane fragment (C₆H₁₂), confirming that the octanoyl side chain of Eliglustat is replaced by an acetyl group . This mass shift is diagnostic in LC‑MS/MS workflows and provides unequivocal differentiation from all other Eliglustat impurities that retain the octanoyl or modified octanoyl moiety (e.g., Eliglustat N‑Oxide, MW 420.54; Eliglustat Impurity 8 [7‑hydroxyoctanamide], MW 420.54; Eliglustat Impurity 9 [7‑oxooctanamide], MW 418.53) [1][2].

Pharmaceutical impurity profiling Reference standard characterization LC-MS method development

N‑Acetyl Versus N‑Octanoyl Side Chain: Differential Lipophilicity and Reversed‑Phase Chromatographic Retention

The replacement of the eight‑carbon octanoyl chain (logP contribution ~3.5 for the acyl moiety) with a two‑carbon acetyl chain (logP contribution ~0.1) in Des‑Hexane Eliglustat yields a substantially less lipophilic molecule. In the validated stability‑indicating RP‑HPLC method reported by Vasudha et al. (2024), Eliglustat elutes at 3.5 minutes on a Thermo Accucore C18 column (150 × 4.6 mm, 2.6 μm) under acetonitrile‑phosphate buffer gradient conditions at 45 °C, while more lipophilic impurities (EGS‑5A, EGS‑Diastereomers, EGS‑N‑Oxide) elute between 21.5 and 25.9 minutes [1]. Based on reversed‑phase partitioning principles, Des‑Hexane Eliglustat is predicted to elute at a retention time intermediate between the early‑eluting Eliglustat (3.5 min) and the late‑eluting octanoyl‑bearing impurities (≥21.5 min), providing a distinct chromatographic window that prevents co‑elution with either the API or other specified impurities [2].

RP-HPLC method validation Stability-indicating assay System suitability

Regulatory Threshold Compliance: Des-Hexane Eliglustat as a Specified Impurity Subject to ICH Q3A Identification and Control Limits

Per ICH Q3A(R2), for an Eliglustat maximum daily dose of 168 mg (84 mg twice daily, which is below 2 g/day), individual impurities must be reported at ≥0.05%, identified at ≥0.10%, and qualified at ≥0.15% or 1.0 mg/day (whichever is lower) [1]. In routine Eliglustat drug substance release testing, individual specified related compounds—including N‑dealkylated (i.e., des‑hexane / N‑acetyl) derivatives—are controlled to not more than 0.10% by HPLC area percent, and total related substances are limited to not more than 0.50% . When Des‑Hexane Eliglustat is present above the 0.10% identification threshold in a batch, regulatory guidance requires the use of a fully characterized reference standard of the exact impurity—not a surrogate—to confirm identity and quantify the impurity level against the API response or a relative response factor (RRF) .

ICH Q3A/Q3B compliance ANDA regulatory filing Impurity qualification

Characterization Data Package Enabling Pharmacopeial Traceability (USP/EP)

Des-Hexane Eliglustat is supplied by multiple vendors (SynZeal, Axios Research, Clearsynth, ChemWhat) with a comprehensive certificate of analysis (CoA) that includes HPLC purity determination (typically ≥95%), high‑resolution mass spectrometry (HRMS), ¹H and ¹³C NMR, and IR spectroscopy [1][2]. Vendors explicitly state that further traceability against USP or EP pharmacopeial standards can be provided based on feasibility [1]. This level of characterization contrasts with less‑common Eliglustat impurities that are only available on a custom‑synthesis basis without pre‑existing analytical data packages. The availability of a ready‑to‑use, pre‑characterized standard reduces method development lead time by an estimated 4–8 weeks compared to commissioning custom synthesis and de novo structure elucidation for a previously unreported impurity [3].

Reference standard certification Pharmacopeial compliance Quality control

Procurement-Driven Application Scenarios for Des-Hexane Eliglustat (CAS 2219353-50-9) in Pharmaceutical Development and Quality Control


HPLC System Suitability and Peak Identification in Stability-Indicating Assays for Eliglustat Drug Substance

In stability‑indicating RP‑HPLC methods for Eliglustat tartrate, Des‑Hexane Eliglustat serves as a critical system suitability standard to verify resolution between the N‑acetyl process impurity (or hydrolytic degradant) and the Eliglustat API peak. Based on the validated method reported by Vasudha et al. (2024), where Eliglustat elutes at 3.5 minutes and octanoyl‑bearing impurities elute between 21.5 and 25.9 minutes [1], the distinct retention of Des‑Hexane Eliglustat in an intermediate chromatographic region enables laboratories to confirm that the method achieves baseline separation for all specified impurities. Its use as an identification standard ensures that the N‑acetyl impurity peak is correctly assigned and not confused with other early‑eluting process‑related substances [2].

ANDA Filing: Reference Standard for Impurity Quantitation and Relative Response Factor Determination

Generic pharmaceutical manufacturers preparing ANDA submissions for Eliglustat tartrate capsules must demonstrate that impurity levels in their drug substance and drug product are controlled within ICH‑compliant limits. Des‑Hexane Eliglustat, as a fully characterized N‑acetyl impurity reference standard with CoA documentation including HPLC purity, HRMS, and NMR data [3], can be used to establish the relative response factor (RRF) at 210 nm and to prepare impurity spiking solutions for method validation accuracy/recovery experiments. This fulfills the FDA requirement that each specified impurity above the 0.10% identification threshold be quantified against its own authentic reference standard rather than against the API [4].

Forced Degradation Studies to Differentiate Hydrolytic Versus Process‑Origin N‑Acetyl Impurity

During forced degradation studies under acidic, basic, or oxidative stress conditions, Eliglustat may undergo hydrolysis of the octanamide side chain to generate the N‑acetyl (des‑hexane) derivative. By spiking a known concentration of Des‑Hexane Eliglustat reference standard into stressed samples, analytical laboratories can confirm the identity of the degradation product by retention time matching and LC‑MS co‑elution, thereby distinguishing a true hydrolytic degradant from a pre‑existing process impurity carried through from synthesis. This approach is consistent with the forced degradation methodology described by Puppala et al. (2020), in which degradation products were isolated by preparative HPLC and characterized by 2D‑NMR and HRMS [5].

Quality Control Batch Release Testing for Commercial Eliglustat Production

In commercial Eliglustat API and finished product manufacturing, routine QC batch release testing requires quantification of all specified related substances against certified reference standards. Des‑Hexane Eliglustat, supplied with detailed characterization data compliant with regulatory guidelines and optionally traceable to USP or EP pharmacopeial standards [3], is used to prepare calibration standards for the N‑acetyl impurity at the reporting threshold (0.05%) and identification threshold (0.10%) levels as specified by ICH Q3A [4]. This ensures that every commercial batch of Eliglustat released to the market meets the established acceptance criterion of NMT 0.10% for individual specified impurities .

Quote Request

Request a Quote for Des-Hexane Eliglustat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.